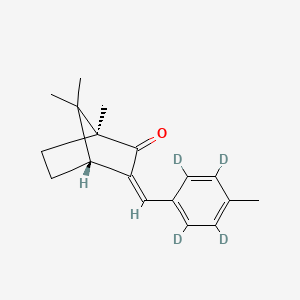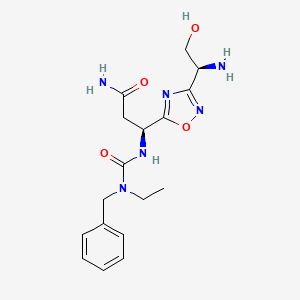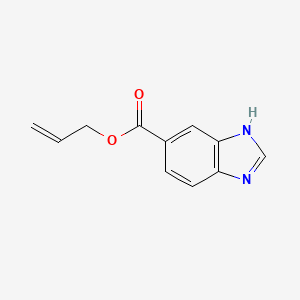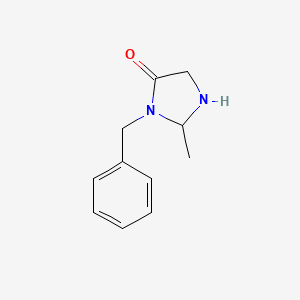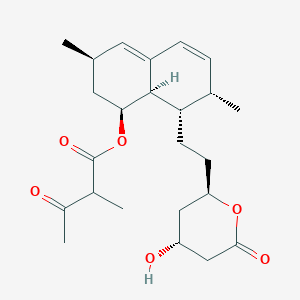
3-Hydroxy-2-(2-nitrophenyl)acrylaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-2-(2-nitrophenyl)acrylaldehyde is an organic compound with the molecular formula C9H7NO4. It is characterized by the presence of a hydroxyl group, a nitrophenyl group, and an acrylaldehyde moiety. This compound is of significant interest in organic and medicinal chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-(2-nitrophenyl)acrylaldehyde typically involves the condensation of 2-nitrobenzaldehyde with a suitable enolate or enamine precursor. One common method is the Knoevenagel condensation, where 2-nitrobenzaldehyde reacts with malonic acid or its derivatives in the presence of a base such as piperidine or pyridine. The reaction is usually carried out under reflux conditions in a solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistent production quality.
化学反应分析
Types of Reactions
3-Hydroxy-2-(2-nitrophenyl)acrylaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic aromatic substitution can occur on the nitrophenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 3-oxo-2-(2-nitrophenyl)acrylaldehyde.
Reduction: Formation of 3-hydroxy-2-(2-aminophenyl)acrylaldehyde.
Substitution: Formation of halogenated derivatives like 3-hydroxy-2-(2-bromophenyl)acrylaldehyde.
科学研究应用
3-Hydroxy-2-(2-nitrophenyl)acrylaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and polymer additives.
作用机制
The mechanism of action of 3-Hydroxy-2-(2-nitrophenyl)acrylaldehyde involves its interaction with various molecular targets. The hydroxyl and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules. The compound can modulate enzyme activity by acting as a competitive inhibitor or substrate analog. Pathways involved may include oxidative stress response and signal transduction pathways.
相似化合物的比较
Similar Compounds
- 3-Hydroxy-2-(4-nitrophenyl)acrylaldehyde
- 3-Hydroxy-2-(2-aminophenyl)acrylaldehyde
- 3-Hydroxy-2-(4-methylsulfonyl-2-nitrophenyl)acrylaldehyde
Uniqueness
3-Hydroxy-2-(2-nitrophenyl)acrylaldehyde is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to different biological activities and chemical properties compared to its analogs.
属性
分子式 |
C9H7NO4 |
|---|---|
分子量 |
193.16 g/mol |
IUPAC 名称 |
(Z)-3-hydroxy-2-(2-nitrophenyl)prop-2-enal |
InChI |
InChI=1S/C9H7NO4/c11-5-7(6-12)8-3-1-2-4-9(8)10(13)14/h1-6,11H/b7-5+ |
InChI 键 |
GEGQHUURGSTYQY-FNORWQNLSA-N |
手性 SMILES |
C1=CC=C(C(=C1)/C(=C/O)/C=O)[N+](=O)[O-] |
规范 SMILES |
C1=CC=C(C(=C1)C(=CO)C=O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


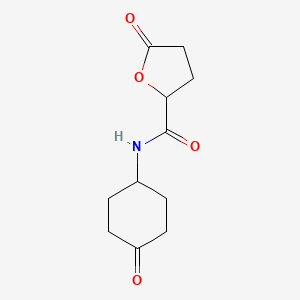

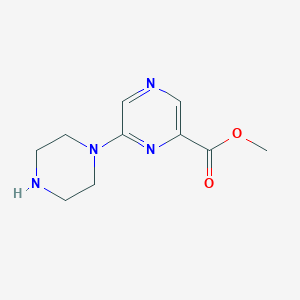
![tert-butyl N-[2-(1-propan-2-yltetrazol-5-yl)ethyl]carbamate](/img/structure/B13861455.png)
